8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
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Description
8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a synthetic organic compound characterized by a fused bicyclic structure incorporating a pyrrolo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrrolo[1,2-a]pyrimidine Core:
Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to enhance yield and purity. This includes:
Catalysts: Use of metal catalysts to facilitate cyclization and substitution reactions.
Solvents: Selection of high-boiling solvents to maintain reaction temperatures.
Purification: Techniques such as recrystallization and chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolo[1,2-a]pyrimidine ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its nitrogen-containing heterocycle.
Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
**Biology
Properties
IUPAC Name |
8a-(4-fluorophenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-11-4-2-10(3-5-11)13-7-6-12(17)16(13)9-1-8-15-13/h2-5,15H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLKQWPKFDELHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCC(=O)N2C1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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